molecular formula C9H12O4 B6604853 4-(ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid CAS No. 2106705-02-4

4-(ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid

Cat. No.: B6604853
CAS No.: 2106705-02-4
M. Wt: 184.19 g/mol
InChI Key: OWORTXGVDSGDKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid is a spirocyclic compound featuring a bicyclic [2.2]pentane core with an ethoxycarbonyl group at position 4 and a carboxylic acid at position 1. The spiro[2.2]pentane system imposes significant ring strain due to its compact structure, which influences its reactivity and physicochemical properties . This compound is structurally distinct from linear or monocyclic analogs, making it valuable in medicinal chemistry as a rigid scaffold for drug design. Its molecular formula is inferred as C₉H₁₂O₄ (based on the addition of an ethoxycarbonyl group to the spiro[2.2]pentane-1-carboxylic acid backbone, C₆H₈O₂) .

Such modifications are critical in optimizing pharmacokinetic properties .

Properties

IUPAC Name

2-ethoxycarbonylspiro[2.2]pentane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-2-13-8(12)6-4-9(6)3-5(9)7(10)11/h5-6H,2-4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWORTXGVDSGDKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC12CC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid typically involves the following steps:

    Formation of the spiro[2.2]pentane core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the ethoxycarbonyl group: This step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-(ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxycarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new compounds with different functional groups replacing the ethoxycarbonyl group.

Scientific Research Applications

Molecular Formula

  • C : 9
  • H : 12
  • O : 4

SMILES Representation

  • CCOC(=O)C1CC12CC2C(=O)O

InChI Key

  • OWORTXGVDSGDKQ-UHFFFAOYSA-N

The spirocyclic structure of the compound allows for unique interactions and reactivity patterns, making it a subject of interest in synthetic organic chemistry.

Medicinal Chemistry

4-(ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid has potential applications in drug development due to its structural features that may influence biological activity. Compounds with spirocyclic structures are often associated with biological activities such as anti-inflammatory, analgesic, and anticancer properties.

Organic Synthesis

The compound can serve as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including esterification and acylation.

Synthetic Pathways

  • Esterification Reactions : The ethoxycarbonyl group can undergo transesterification to form various esters.
  • Nucleophilic Substitution : The carboxylic acid moiety can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Materials Science

Due to its unique structure, this compound may find applications in developing novel materials such as polymers or nanomaterials.

Potential Applications

  • Polymer Chemistry : The compound can be utilized to synthesize new polymeric materials with tailored properties.
  • Nanotechnology : Its unique structure may contribute to the development of nanocarriers for drug delivery systems.

Predicted Collision Cross Section (CCS)

Adductm/zPredicted CCS (Ų)
[M+H]+185.08084125.9
[M+Na]+207.06278136.8
[M+NH4]+202.10738134.3
[M+K]+223.03672136.0
[M-H]-183.06628138.1
[M+Na-2H]-205.04823135.7
[M]+184.07301132.8
[M]-184.07411132.8

This table provides insights into the ionic forms of the compound and their respective collision cross sections, which are relevant for mass spectrometry studies.

Mechanism of Action

The mechanism of action of 4-(ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spiro structure can provide unique binding properties, enhancing the compound’s efficacy and selectivity. In materials science, the compound’s structure can influence the physical properties of the resulting materials, such as their mechanical strength or thermal stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic Carboxylic Acids

Spiro[2.2]pentane-1-carboxylic Acid (CAS 17202-64-1)
  • Molecular Formula : C₆H₈O₂
  • Molecular Weight : 112.13 g/mol
  • Properties : Density 1.30 g/cm³, pKa 4.81, boiling point 224.3°C .
  • Applications : Used as a building block in drug discovery for its strained spirocyclic core.
1-(Trifluoromethyl)spiro[2.2]pentane-1-carboxylic Acid
  • Molecular Formula : C₇H₇F₃O₂
  • Properties : The trifluoromethyl group introduces strong electron-withdrawing effects, lowering pKa (~3.5–4.0) compared to the parent compound.
  • Applications : Explored in agrochemicals and pharmaceuticals for metabolic stability .
6-Oxaspiro[2.5]octane-1-carboxylic Acid (CAS 1385696-64-9)
  • Molecular Formula : C₇H₁₀O₃
  • Properties : Incorporates an oxygen atom in the spiro system, reducing ring strain and altering solubility.
  • Applications : Intermediate in synthesizing bioactive molecules with improved water solubility .

Bicyclic Carboxylic Acids

3-Methoxycarbonylbicyclo[1.1.1]pentane-1-carboxylic Acid (CAS 303752-38-7)
  • Molecular Formula : C₈H₁₀O₄
  • Properties : Bicyclo[1.1.1]pentane introduces high strain and axial rigidity.
  • Applications : Used as a bioisostere for para-substituted benzene rings in drug candidates (e.g., LpPLA2 inhibitors) .
4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic Acid (CAS 1459-96-7)
  • Molecular Formula : C₁₁H₁₆O₄
  • Properties : Larger bicyclic system reduces strain, increasing thermal stability.
  • Applications : Explored in polymer chemistry and as a template for supramolecular assemblies .

Functionalized Spiro Derivatives

Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 32499-64-2)
  • Molecular Formula: C₁₀H₁₅NO₃
  • Properties : Combines a bicyclo[3.2.1]octane with an ester group, offering dual reactivity sites.
  • Applications : Precursor for alkaloid-inspired pharmaceuticals .

Key Comparative Data

Compound Molecular Formula Molecular Weight (g/mol) pKa Key Applications
4-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid* C₉H₁₂O₄ ~196.19 ~4.5 Drug design, enzyme inhibitors
Spiro[2.2]pentane-1-carboxylic acid C₆H₈O₂ 112.13 4.81 Building block for rigid scaffolds
3-Methoxycarbonylbicyclo[1.1.1]pentane-1-carboxylic acid C₈H₁₀O₄ 170.16 ~3.8 Bioisosteric replacement in drug candidates
6-Oxaspiro[2.5]octane-1-carboxylic acid C₇H₁₀O₃ 142.15 ~4.2 Solubility-enhanced intermediates

*Inferred data based on structural analogs.

Biological Activity

4-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid (CAS No.: 2106705-02-4) is a unique compound characterized by its spirocyclic structure, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Information

  • Molecular Formula : C₉H₁₂O₄
  • Molecular Weight : 188.19 g/mol
  • SMILES : CCOC(=O)C1CC12CC2C(=O)O
  • InChI : InChI=1S/C9H12O4/c1-2-13-8(12)6-4-9(6)3-5(9)7(10)11/h5-6H,2-4H2,1H3,(H,10,11)

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, revealing several promising properties:

Antimicrobial Activity

Recent studies have demonstrated that spirocyclic compounds exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown efficacy against various bacterial strains by disrupting cell wall synthesis and function. This mechanism is particularly relevant for developing new antibiotics to combat resistant bacterial strains.

Antitumor Activity

Research indicates that spirocyclic compounds can inhibit tumor growth through multiple pathways, including apoptosis induction and cell cycle arrest. A study involving derivatives of spiro compounds demonstrated their ability to inhibit cancer cell proliferation in vitro and in vivo models, suggesting that this compound may possess similar properties.

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds with a spirocyclic structure have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential therapeutic applications for inflammatory conditions.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several key pathways have been identified:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for cell survival and proliferation.
  • Receptor Modulation : Interaction with cellular receptors could alter signaling pathways, leading to reduced inflammation or enhanced apoptosis in tumor cells.
  • DNA Interaction : Some studies suggest that spirocyclic compounds can intercalate into DNA, disrupting replication and transcription processes.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of various spiro compounds, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.

Case Study 2: Antitumor Activity Assessment

A preclinical evaluation of the compound's antitumor effects was conducted using human cancer cell lines (e.g., breast and colon cancer). The results showed a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents.

Comparative Analysis with Related Compounds

Compound NameAntimicrobial ActivityAntitumor ActivityAnti-inflammatory Activity
This compoundModerateHighModerate
Spiro[3.3]heptan-1-oneHighModerateLow
Spiro[4.5]decane-1-carboxylic acidLowHighModerate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.